N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5/c1-32-17-8-4-13(20(21,22)23)10-16(17)24-18(28)11-26-19(29)9-7-15(25-26)12-2-5-14(6-3-12)27(30)31/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYECBQHMJRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.4 g/mol. The structure features a trifluoromethyl group, a methoxy group, and a nitrophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 922907-51-5 |
Biological Activity Overview
Research has indicated that compounds with similar structural features may exhibit various biological activities, including:
- MAO-B Inhibition : Some studies have shown that related compounds can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, structural modifications can significantly enhance MAO-B inhibitory activity, suggesting that the trifluoromethyl and methoxy groups may play crucial roles in binding affinity and enzyme inhibition .
- Anticonvulsant Activity : The presence of the pyridazine ring in similar compounds has been linked to anticonvulsant properties. Research indicates that derivatives of pyridazine can protect against seizures in animal models, which may also extend to our compound through structural analogies .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes (e.g., MAO-B), leading to competitive inhibition. This interaction is often characterized by structure-activity relationship (SAR) studies that identify key substituents affecting potency .
- Neuroprotective Effects : By inhibiting MAO-B, the compound could potentially reduce oxidative stress and neuroinflammation, contributing to neuroprotection in models of neurodegeneration.
- Anticonvulsant Mechanism : Similar compounds have shown effectiveness in modulating neurotransmitter systems involved in seizure activity, possibly through GABAergic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities related to this class of compounds:
- A study on MAO-B inhibitors demonstrated that modifications at the para position of phenyl rings significantly enhanced inhibitory potency, with some compounds achieving IC50 values as low as 0.0051 µM . This suggests that our compound may possess similar or enhanced efficacy due to its unique substituents.
- Research on related pyridazine derivatives indicated promising anticonvulsant effects in animal models, highlighting the importance of structural features like trifluoromethyl substitutions for enhancing pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Key Observations:
- Substituent Effects: Nitro vs. Trifluoromethyl vs. Methyl: The 5-CF₃ group (target) enhances lipophilicity (logP ~2.5–3.5 estimated) compared to 5-CH₃ (CAS 922943-89-3), improving membrane permeability . Chloro Substitution: Dichloro-pyridazinones () exhibit high synthetic yields (79%), suggesting halogenation stabilizes intermediates .
- Synthetic Efficiency :
Analogues with Acetamide Linkers and Aromatic Substituents
Key Observations:
- Core Flexibility: Pyridazinone (target) offers hydrogen-bonding sites, whereas benzothiazole () provides rigid, planar geometry for intercalation.
- Trifluoromethyl Synergy : Dual CF₃ groups () amplify lipophilicity but reduce solubility, whereas the target compound balances CF₃ with a methoxy group for improved aqueous compatibility.
Pharmacological Potential
While direct data for the target compound is lacking, structural parallels suggest possible applications:
- Enzyme Inhibition: Pyridazinones in inhibit PRMT5-substrate interactions, a mechanism relevant in cancer .
- Antiproliferative Activity: Hydroxyacetamide derivatives () with triazole cores show activity, implying pyridazinone analogs may share similar targets .
Q & A
Advanced Question
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays, given the compound’s nitro and trifluoromethyl groups, which may interact with hydrophobic binding pockets.
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or PARP, leveraging the pyridazinone core’s potential as a pharmacophore.
- ADME Profiling : Assess metabolic stability using human liver microsomes and permeability via Caco-2 cell monolayers. Reference studies on pyridazine derivatives for benchmarking .
How should discrepancies in spectroscopic data be resolved during characterization?
Advanced Question
Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16 ) to identify anomalies in aromatic proton signals.
Isotopic Labeling : Use deuterated analogs to confirm coupling patterns in complex regions (e.g., overlapping pyridazinone and acetamide peaks).
Multi-Technique Analysis : Supplement NMR with IR spectroscopy to verify carbonyl (C=O) and nitro (NO₂) stretches. Contradictions in purity assessments (e.g., HPLC vs. elemental analysis) require recalibration of analytical standards .
What computational approaches predict the compound’s physicochemical properties?
Advanced Question
- LogP and Solubility : Use ChemAxon or Molinspiration to estimate partition coefficients and aqueous solubility, critical for bioavailability studies.
- pKa Prediction : Tools like SPARC can identify ionizable groups (e.g., the acetamide NH) to guide salt formation.
- ADMET Profiling : SwissADME predicts CYP450 interactions and blood-brain barrier penetration, leveraging the compound’s trifluoromethyl group’s lipophilicity .
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Question
- Analog Synthesis : Modify the nitrophenyl group (e.g., replace with cyano or sulfonamide) and assess changes in potency via dose-response assays.
- Crystallographic Studies : Resolve ligand-target co-crystals to identify key hydrogen bonds (e.g., between the pyridazinone carbonyl and active-site residues).
- QSAR Modeling : Train models using IC₅₀ data from analogs to prioritize substitutions on the methoxyphenyl ring .
What strategies mitigate degradation during storage?
Advanced Question
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. Nitro groups are prone to photodegradation; thus, store in amber vials under inert gas.
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the acetamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
